1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolone core structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This could involve cyclization reactions starting from appropriate precursors.
Functional Group Modifications: Introduction of the dimethylaminoethyl, hydroxy, isopropylphenyl, and methoxybenzoyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxy group.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism by which 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one: Similar structure with a methyl group instead of an isopropyl group.
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-hydroxybenzoyl)-1H-pyrrol-2(5H)-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-16(2)17-9-11-18(12-10-17)22-21(23(28)19-7-6-8-20(15-19)31-5)24(29)25(30)27(22)14-13-26(3)4/h6-12,15-16,22,28H,13-14H2,1-5H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYPAODAJHKMBR-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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